molecular formula C20H24O8S B13841148 1-O-Benzyl 6-O-Tosyl-D-mannose

1-O-Benzyl 6-O-Tosyl-D-mannose

Cat. No.: B13841148
M. Wt: 424.5 g/mol
InChI Key: UGKRVULERSDYKA-WYGKVCCSSA-N
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Description

1-O-Benzyl 6-O-Tosyl-D-mannose is a chemical compound with the molecular formula C20H24O8S and a molecular weight of 424.46 g/mol. It is an intermediate in the synthesis of 6-O-Tosyl-D-mannose, which is a protected form of D-Mannose. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.

    Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Chemical Reactions Analysis

1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.

    Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.

Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-Benzyl 6-O-Tosyl-D-mannose is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Glycosylation Studies: It is used in the study of glycosylation reactions and the synthesis of glycosides.

    Biological Research: It is used in the synthesis of carbohydrate-based molecules for biological studies.

Mechanism of Action

The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .

Comparison with Similar Compounds

1-O-Benzyl 6-O-Tosyl-D-mannose can be compared with other similar compounds such as:

    1-O-Benzyl 6-O-Tosyl-D-glucose: Similar in structure but derived from glucose instead of mannose.

    1-O-Benzyl 6-O-Tosyl-D-galactose: Similar in structure but derived from galactose.

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various carbohydrate-based molecules.

Properties

Molecular Formula

C20H24O8S

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1

InChI Key

UGKRVULERSDYKA-WYGKVCCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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